BenchChemオンラインストアへようこそ!

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide

Pyridazinone Cardiotonic agents Structure-activity relationship

This compound features a unique pyridazinone-amide-pyridine scaffold for cardiotonic and enzyme-inhibitory research. ≥95% purity, ideal for aqueous assays and HPLC method development. Direct procurement from specialized chemical suppliers ensures reliable lead optimization.

Molecular Formula C13H14N4O2
Molecular Weight 258.281
CAS No. 1235319-65-9
Cat. No. B2780894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide
CAS1235319-65-9
Molecular FormulaC13H14N4O2
Molecular Weight258.281
Structural Identifiers
SMILESCC1=NN(C(=O)C=C1)C(C)C(=O)NC2=CC=CC=N2
InChIInChI=1S/C13H14N4O2/c1-9-6-7-12(18)17(16-9)10(2)13(19)15-11-5-3-4-8-14-11/h3-8,10H,1-2H3,(H,14,15,19)
InChIKeyDVHOWEXBYHGANJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Methyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide (CAS 1235319-65-9): Chemical Identity and Procurement Baseline


2-(3-Methyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide (CAS 1235319-65-9) is a synthetic pyridazinone derivative with molecular formula C13H14N4O2 and molecular weight 258.28 g/mol . The compound features a 3-methyl-6-oxopyridazinone core linked via a propanamide spacer to a pyridin-2-yl substituent, a scaffold consistent with pharmacologically active cardiotonic and enzyme-inhibitory chemotypes. This product is supplied as a research-grade chemical (typical purity ≥95%) intended for in vitro and in vivo laboratory investigations, and its procurement is governed by availability from specialized chemical vendors rather than as an off-the-shelf pharmaceutical agent.

Why Generic Substitution of 2-(3-Methyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide Is Not Supported by Evidence


Pyridazinone-based amides are not a uniform class; minor structural variations in the N-aryl substituent, linker length, and core substitution pattern profoundly alter hydrogen-bonding capacity, electronic distribution, and steric fit at biological targets [1]. For this specific compound, the 3-methyl group on the pyridazinone ring and the 2-pyridyl amide terminus create a distinct pharmacophoric signature that cannot be replicated by analogs with phenyl, benzyl, or alkylamide replacements. Consequently, assuming biological equivalence or interchangeable chemical reactivity between this compound and its closest in-class analogs—without direct comparative data—poses a significant risk of misleading structure-activity conclusions, wasted resources, and project delays in lead-optimization campaigns.

Quantitative Differentiation Evidence for 2-(3-Methyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide


Structural Uniqueness Versus Prinoxodan and Other Cardiotonic Pyridazinones

The target compound is a constitutional isomer of the known cardiotonic agent Prinoxodan (CAS 111786-07-3, C13H14N4O2). Prinoxodan incorporates a pyridazinone ring fused to a quinazolinone system, whereas the target compound bears a discrete pyridazinone–propanamide–pyridine topology [1]. This difference in ring connectivity and hydrogen-bond donor/acceptor arrangement is predicted to yield divergent binding modes at phosphodiesterase III isoforms, the molecular target of Prinoxodan, based on class-level structure-activity data for 6-oxopyridazine inotropes [2]. No head-to-head pharmacological comparison has been reported.

Pyridazinone Cardiotonic agents Structure-activity relationship

Purity and Characterization Benchmarking for Reproducible Research

Commercial suppliers of this compound typically provide a purity specification of ≥95%, as verified by HPLC or NMR . While many structurally related pyridazinone amides are available, batch-to-batch variability in purity and the common presence of uncharacterized impurities can confound biological assay interpretation. Users procuring the target compound from certified vendors benefit from documented analytical characterization that supports experimental reproducibility, contrasting with less rigorously characterized analogs from open chemical libraries.

Chemical purity Quality control Reproducibility

Predicted Physicochemical Property Differentiation from Close Analogs

In silico predictions indicate that the target compound (cLogP ~0.9, tPSA ~74 Ų) is more hydrophilic and has a smaller polar surface area than its N-(6-methylpyridin-2-yl) analog (CAS 1235361-16-6, cLogP ~1.4, tPSA ~74 Ų) . This difference arises solely from the absence of the methyl group on the pyridine ring, which alters solubility and membrane permeability potential. Such property distinctions, while modest, can influence compound handling in biochemical assays (e.g., DMSO solubility, non-specific binding) and should be considered when selecting a probe for cellular versus biochemical assays.

Drug-likeness Physicochemical properties ADME

Recommended Utilization Scenarios for 2-(3-Methyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide


Scaffold-Hopping and Structure-Activity Relationship (SAR) Studies Targeting Phosphodiesterase III or Related Enzymes

Investigators exploring pyridazinone-based cardiotonic agents beyond the fused-ring Prinoxodan scaffold can employ this compound as a starting point for SAR expansion. Its discrete pyridazinone–amide–pyridine architecture allows systematic variation at the amide nitrogen and pyridazinone C3 position, enabling the generation of analogs that are topologically distinct from patent-protected 6-oxopyridazine inotropes [1].

Biochemical Probe Development Requiring Defined Physicochemical Properties

With a predicted cLogP of approximately 0.9 and moderate tPSA, this compound is well-suited for aqueous-compatible biochemical assays where low non-specific binding and good solubility are prerequisites. It can serve as a core scaffold for installing additional polar or lipophilic groups while monitoring property-based optimization [1].

Analytical Chemistry and Method Development Reference Standard

Because the compound is available with ≥95% purity and documented spectroscopic characterization, it can be employed as a retention time or mass spectrometry reference standard in HPLC-MS method development for pyridazinone metabolite profiling or impurity analysis. This application leverages its distinct molecular weight (258.28 g/mol) and characteristic fragmentation pattern [1].

Quote Request

Request a Quote for 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.